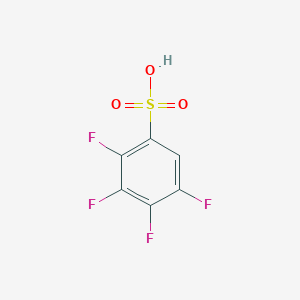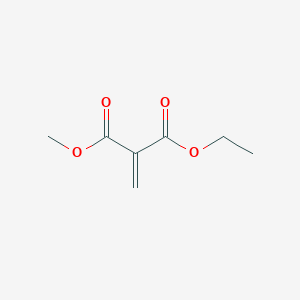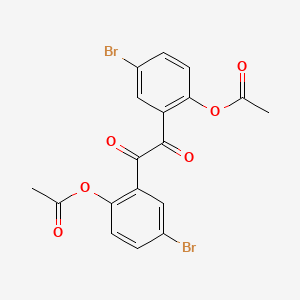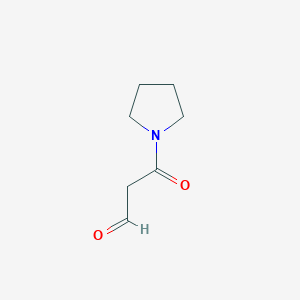
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of dopamine, a well-known neurotransmitter, and has applications in both research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a precursor such as 5-methylbenzene-1,2-diol.
Amination: The precursor undergoes an amination reaction where an aminoethyl group is introduced.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms or other reduced states.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted amines.
科学的研究の応用
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in neurotransmission and its effects on biological systems.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide involves its interaction with various molecular targets and pathways:
Neurotransmission: As a derivative of dopamine, it can interact with dopamine receptors and influence neurotransmission.
Enzymatic Activity: It may affect the activity of enzymes involved in dopamine metabolism, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).
Signal Transduction: The compound can modulate signal transduction pathways, impacting cellular responses and functions.
類似化合物との比較
Similar Compounds
Dopamine: The parent compound, which has similar chemical properties and biological activities.
Norepinephrine: Another neurotransmitter with structural similarities and overlapping functions.
Epinephrine: A related compound involved in the body’s fight-or-flight response.
Uniqueness
4-(2-Aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to its parent compound and other similar molecules .
特性
CAS番号 |
64372-65-2 |
|---|---|
分子式 |
C9H14BrNO2 |
分子量 |
248.12 g/mol |
IUPAC名 |
4-(2-aminoethyl)-5-methylbenzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C9H13NO2.BrH/c1-6-4-8(11)9(12)5-7(6)2-3-10;/h4-5,11-12H,2-3,10H2,1H3;1H |
InChIキー |
CKPLOBDIIDWMEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CCN)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)




